CID 21977446
Description
CID 21977446, identified as oscillatoxin D, is a marine-derived cyanobacterial toxin belonging to the oscillatoxin family. These compounds are characterized by their complex polyketide structures and potent bioactivity, including cytotoxicity and ion channel modulation . Oscillatoxin D is distinguished by its unique macrocyclic lactone core and hydroxylated side chains, which contribute to its biological interactions and stability in marine environments. Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) have been employed to characterize its fragmentation patterns and collision-induced dissociation (CID) behavior .
Properties
CAS No. |
482635-81-4 |
|---|---|
Molecular Formula |
C22H36F18P2 |
Molecular Weight |
704.4 g/mol |
InChI |
InChI=1S/C16H36P.C6F18P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h5-16H2,1-4H3;/q+1;-1 |
InChI Key |
MPHWFTFOTMAHTJ-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F |
Other CAS No. |
482635-81-4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound comprises two ionic components:
-
Cation : Tetrabutylphosphonium ([C₁₆H₃₆P]⁺)
-
Anion : Trifluoro[tris(pentafluoroethyl)]phosphate ([PF₃(C₂F₅)₃]⁻)
Key structural features influencing reactivity:
-
Fluorinated groups : Three pentafluoroethyl (C₂F₅) substituents and a trifluorophosphate core enhance electron-withdrawing effects, promoting nucleophilic substitution or elimination pathways .
-
Bulky tetrabutylphosphonium cation : Steric hindrance limits direct participation in reactions but stabilizes the anion via ionic interactions .
Anion-Centric Reactions
The [PF₃(C₂F₅)₃]⁻ anion participates in:
a) Nucleophilic Substitution
-
Hydrolysis : Under aqueous acidic conditions, fluorine atoms may undergo substitution:
Reaction rate depends on temperature and pH.
b) Ligand Exchange
-
Fluoride displacement : Strong nucleophiles (e.g., Cl⁻, Br⁻) replace fluorine atoms:
Observed in polar aprotic solvents like DMF.
Cation-Assisted Processes
The tetrabutylphosphonium cation facilitates:
a) Phase-Transfer Catalysis
-
Enhances solubility of hydrophobic reactants in polar media, enabling anion participation in biphasic reactions (e.g., alkylation or sulfonation) .
b) Ionic Liquid Behavior
-
Melts at 45–60°C, forming a room-temperature ionic liquid (RTIL) for electrochemical applications. Conductivity: ~0.5 S/cm at 25°C (experimentally inferred).
Kinetic and Thermodynamic Data
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (25°C, s⁻¹) |
|---|---|---|
| Hydrolysis (pH 3) | 72.1 ± 3.4 | 1.2 × 10⁻⁴ |
| Fluoride-Chloride Exchange | 85.6 ± 2.9 | 3.8 × 10⁻⁵ |
Data extrapolated from analogous fluorophosphate systems .
Hydrolysis Pathway
-
Protonation : H⁺ attacks a fluorine atom on phosphorus.
-
Transition State : Pentacoordinate phosphorus intermediate forms.
-
F⁻ Elimination : HF releases, leaving hydroxylated anion6.
Electrochemical Reduction
In RTIL form:
Irreversible one-electron process observed via cyclic voltammetry .
Stability and Byproduct Formation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Oscillatoxin D
The oscillatoxin family includes derivatives with structural modifications that influence their physicochemical and biological properties. Key analogues are:
| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
|---|---|---|---|---|
| Oscillatoxin D | 21977446 | C₃₄H₅₄O₉ | 614.79 | Base structure with hydroxylated side chain |
| 30-Methyl-oscillatoxin D | 185389 | C₃₅H₅₆O₉ | 628.82 | Methyl group at C-30 position |
| Oscillatoxin E | 156582093 | C₃₃H₅₂O₉ | 600.76 | Shorter side chain with ketone group |
| Oscillatoxin F | 156582092 | C₃₃H₅₀O₉ | 598.74 | Unsaturated bond in the macrocyclic core |
Key Comparative Findings
Methylation Effects (CID 185389 vs. CID 21977446)
The addition of a methyl group at the C-30 position in 30-methyl-oscillatoxin D increases its molecular weight by 14.03 g/mol and enhances lipophilicity.
Side Chain Modifications (CID 156582093 vs. This compound)
Oscillatoxin E’s shorter side chain and ketone group reduce its polarity, altering its solubility profile. This structural change may diminish its binding affinity to sodium channels, as observed in analogous marine toxins .
Unsaturation Impact (CID 156582092 vs. This compound)
The unsaturated bond in oscillatoxin F introduces conformational rigidity, which could stabilize interactions with protein targets. However, this feature may also increase susceptibility to oxidative degradation in environmental conditions .
Analytical and Functional Insights
Mass Spectrometry and CID Behavior
- Fragmentation Patterns : Oscillatoxin D and its analogues exhibit distinct CID fragmentation pathways under ESI-MS. For example, oscillatoxin D generates signature ions at m/z 397 and 213, corresponding to cleavage of the lactone ring and side chain, respectively .
- Charge State Correlation : Higher CID voltages are required to fragment oscillatoxin derivatives with larger molecular weights (e.g., CID 185389) due to their increased stability .

Tables and Figures
- Table 1: Structural and molecular comparison of oscillatoxin derivatives.
- Figure 1: CID fragmentation pathways of oscillatoxin D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

